molecular formula C13H9N3O2 B11869762 2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile

2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile

Katalognummer: B11869762
Molekulargewicht: 239.23 g/mol
InChI-Schlüssel: JJGZSNRRHKITHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile is a heterocyclic compound that combines the structural features of chromen and oxadiazole rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile typically involves the reaction of 3-(2H-chromen-3-yl)-1,2,4-oxadiazole with acetonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The chromen ring can be oxidized to form chromenone derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.

Major Products Formed

    Oxidation: Chromenone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted nitrile derivatives.

Wissenschaftliche Forschungsanwendungen

2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile has various applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile involves its interaction with specific molecular targets. The chromen ring can interact with various enzymes and receptors, while the oxadiazole ring can form hydrogen bonds and other interactions with biological molecules. These interactions can lead to the modulation of biological pathways, resulting in the observed biological activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(3-(2H-Chromen-3-yl)-1,3,4-oxadiazol-5-yl)acetonitrile: Similar structure but with a different oxadiazole ring.

    2-(3-(2H-Chromen-3-yl)-1,2,3-triazol-5-yl)acetonitrile: Contains a triazole ring instead of an oxadiazole ring.

Uniqueness

2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile is unique due to the specific combination of chromen and 1,2,4-oxadiazole rings, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C13H9N3O2

Molekulargewicht

239.23 g/mol

IUPAC-Name

2-[3-(2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl]acetonitrile

InChI

InChI=1S/C13H9N3O2/c14-6-5-12-15-13(16-18-12)10-7-9-3-1-2-4-11(9)17-8-10/h1-4,7H,5,8H2

InChI-Schlüssel

JJGZSNRRHKITHG-UHFFFAOYSA-N

Kanonische SMILES

C1C(=CC2=CC=CC=C2O1)C3=NOC(=N3)CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.